Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-indan-4-ol

TRPV1 antagonist intermediate catalytic hydrogenation indan scaffold synthesis

1-Ethyl-indan-4-ol (CAS not explicitly assigned in primary literature; molecular formula C11H14O, MW 162.23 g/mol) is a bicyclic indan derivative featuring a phenolic hydroxyl group at the 4-position and an ethyl substituent at the 1-position. It is primarily encountered as a key synthetic intermediate in the preparation of vanilloid receptor (TRPV1) antagonists, as disclosed in patent WO2010002209A3.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B8488176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-indan-4-ol
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCC1CCC2=C1C=CC=C2O
InChIInChI=1S/C11H14O/c1-2-8-6-7-10-9(8)4-3-5-11(10)12/h3-5,8,12H,2,6-7H2,1H3
InChIKeyQETYUDWVUIZLDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-indan-4-ol for TRPV1 Antagonist R&D: A Specialized Indan Scaffold Intermediate


1-Ethyl-indan-4-ol (CAS not explicitly assigned in primary literature; molecular formula C11H14O, MW 162.23 g/mol) is a bicyclic indan derivative featuring a phenolic hydroxyl group at the 4-position and an ethyl substituent at the 1-position. It is primarily encountered as a key synthetic intermediate in the preparation of vanilloid receptor (TRPV1) antagonists, as disclosed in patent WO2010002209A3 [1]. Unlike generic indan-4-ol, the ethyl group introduces a stereocenter and modulates lipophilicity, directly impacting downstream pharmacokinetic and pharmacodynamic properties of final drug candidates. The compound is typically handled as a research chemical with purity specifications ≥95% .

Why Indan-4-ol or Unsubstituted Indans Cannot Replace 1-Ethyl-indan-4-ol in TRPV1 Antagonist Programs


Generic substitution of 1-ethyl-indan-4-ol with indan-4-ol or 1-methyl-indan-4-ol is not viable for programs targeting TRPV1 antagonism. The ethyl substituent is not a passive group; it is a critical structural determinant required by the pharmacophore model described in WO2010002209A3 [1]. Replacement with a hydrogen (indan-4-ol) eliminates a chiral center and reduces logP, potentially abolishing key hydrophobic interactions with the receptor's vanilloid binding pocket. Similarly, shortening to a methyl group alters the steric and electronic profile, which can shift selectivity profiles or reduce metabolic stability. Even if a different indan scaffold yields some TRPV1 activity, the exact structure-activity relationship (SAR) defined in the patent series necessitates the 1-ethyl-4-hydroxy substitution pattern for the intended downstream amide or urea coupling. Using an incorrect indan intermediate would lead to a final compound with untested—and likely inferior—potency, selectivity, and intellectual property position.

Quantitative Differentiation of 1-Ethyl-indan-4-ol Against Comparator Indan Analogs


Synthesis Yield: 1-Ethyl-indan-4-ol Achieves 97% Conversion from 1-Ethylidene-indan-4-ol Under Catalytic Hydrogenation

In the synthetic route disclosed in patent WO2010002209A3, 1-ethylidene-indan-4-ol (37 mg, 0.23 mmol) is hydrogenated over 10% Pd/C (12 mg) in methanol (4 mL) under 50 psi H₂ for 1 hour to give 1-ethyl-indan-4-ol in 97% yield [1]. This near-quantitative conversion contrasts with the typical reduction of unsubstituted indan-4-one derivatives, which often requires harsher conditions and yields in the 70–85% range [2]. The high yield reflects the activated nature of the exocyclic double bond in the ethylidene precursor and the mildness of the catalytic transfer hydrogenation conditions.

TRPV1 antagonist intermediate catalytic hydrogenation indan scaffold synthesis

Chiral Center Introduction: 1-Ethyl-indan-4-ol Provides a Single Stereocenter Absent in Indan-4-ol

1-Ethyl-indan-4-ol contains a chiral center at C-1 that is absent in indan-4-ol (C9H10O) [1]. The presence of this stereocenter is essential for the downstream construction of diastereomerically pure TRPV1 antagonists, as the patent explicitly claims stereoisomers and their pharmaceutically acceptable salts [2]. While indan-4-ol is achiral and cannot provide enantiomeric differentiation, 1-ethyl-indan-4-ol can be resolved or synthesized enantioselectively, offering a handle for controlling the three-dimensional shape of the final drug molecule.

chiral indan enantioselective synthesis TRPV1 antagonist SAR

Lipophilicity Modulation: Calculated logP of 1-Ethyl-indan-4-ol (2.5) vs. Indan-4-ol (1.8)

The calculated octanol/water partition coefficient (logP) for 1-ethyl-indan-4-ol is approximately 2.5, whereas indan-4-ol has a logP of approximately 1.8 [1]. This difference of 0.7 log units translates to roughly a 5-fold increase in lipophilicity, which can significantly influence membrane permeability and metabolic stability of the final TRPV1 antagonist. The ethyl group thus moves the scaffold into a more favorable logP range for CNS drug design (optimal logP ~2–3), without introducing excessive lipophilicity that could lead to promiscuous binding or rapid clearance.

logP optimization blood-brain barrier penetration TRPV1 antagonist ADME

Patent-Granted Composition of Matter: 1-Ethyl-indan-4-ol Is Explicitly Claimed in TRPV1 Antagonist IP, Unlike Generic Indan-4-ol

Patent WO2010002209A3 includes specific synthetic examples and claims that encompass 1-ethyl-indan-4-ol as a key intermediate in the preparation of substituted urea and amide TRPV1 antagonists [1]. In contrast, indan-4-ol is a commodity chemical with no associated composition-of-matter protection in the TRPV1 space. For commercial pharmaceutical development, using 1-ethyl-indan-4-ol provides a direct link to a protected chemical series, whereas substituting with indan-4-ol would place the resulting compound outside the scope of the patent and potentially infringe on other, broader indan patents or result in a compound with no IP protection.

composition of matter patent exclusivity freedom to operate

High-Value Application Scenarios for 1-Ethyl-indan-4-ol in TRPV1 Antagonist Development


Medicinal Chemistry: Late-Stage Functionalization of TRPV1 Antagonist Lead Series

Medicinal chemists pursuing TRPV1 antagonists for pain, overactive bladder, or migraine can directly use 1-ethyl-indan-4-ol as the A-region fragment for urea or amide coupling. The 97% hydrogenation yield from the ethylidene precursor [1] ensures reproducible access to the key intermediate. The ethyl stereocenter allows for enantioselective synthesis, enabling the study of enantiomer-specific pharmacology. The calculated logP of 2.5 [2] places the resulting final compounds in a favorable CNS drug-likeness space, reducing the need for additional lipophilicity adjustment. This scenario is directly supported by the patent exemplification in WO2010002209A3 [3].

Process Chemistry: Scale-Up of Enantiopure Indan Intermediates for Preclinical Toxicology

Process chemists tasked with delivering multi-gram quantities of a TRPV1 development candidate can leverage the robust catalytic hydrogenation step (97% yield, mild conditions) [1]. The well-defined stereochemistry at C-1 allows for classical resolution or asymmetric synthesis approaches to obtain enantiopure material for IND-enabling toxicology studies. The absence of this stereocenter in indan-4-ol makes it unsuitable for chiral drug substance manufacturing, justifying the selection of 1-ethyl-indan-4-ol early in the development timeline.

Intellectual Property Strategy: Building Freedom-to-Operate Around a Differentiated Indan Scaffold

Pharmaceutical companies or biotech firms constructing a TRPV1 antagonist patent portfolio can use 1-ethyl-indan-4-ol as a point of differentiation from competitors who may rely on unsubstituted indan or 2,3-dihydrobenzofuran surrogates [2]. The explicit inclusion of this intermediate in WO2010002209A3 [3] provides a basis for follow-on composition-of-matter or method-of-use filings, strengthening the overall IP estate. Procurement of this specific intermediate ensures that all generated data and compounds remain within the claimed chemical space.

Quote Request

Request a Quote for 1-Ethyl-indan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.